3-bromopyridine-2,6-dicarboxylic Acid

Coordination Chemistry Hydrothermal Synthesis In Situ Ligand Transformation

Sourcing regiospecific bromopyridine building blocks for coordination chemistry often fails with wrong isomers. 3-Bromopyridine-2,6-dicarboxylic acid (CAS 316808-10-3) resolves this: • pKa 1.92 - 4.6× stronger acid than the 4-bromo isomer, enabling distinct protonation states for SAR fine-tuning. • Regiospecific 2-position decarboxylation under hydrothermal conditions supports one-pot in situ ligand transformation (Li 2023, Du 2020). • Dual-route synthetic accessibility (oxidation of 3-bromo-2,6-dimethylpyridine or bromination + oxidation) mitigates single-precursor supply risk for procurement teams.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 316808-10-3
Cat. No. B1598167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromopyridine-2,6-dicarboxylic Acid
CAS316808-10-3
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)C(=O)O)C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
InChIKeyIKHJUSWVJKICAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-Bromopyridine-2,6-dicarboxylic Acid


3-Bromopyridine-2,6-dicarboxylic acid (CAS 316808-10-3) is a heterocyclic diacid that serves as a regiospecific building block in coordination chemistry and pharmaceutical intermediate synthesis. Characterized by a bromine atom at the 3-position flanked by carboxylic acid groups at the 2- and 6-positions of the pyridine ring, this compound has a molecular formula of C7H4BrNO4, a molecular weight of 246.01 g/mol, and a predicted density of 1.985 g/cm³ . Its Beilstein registry number is 394806 .

Why 3-Bromopyridine-2,6-dicarboxylic Acid Has No Substitute


Simple substitution of this compound with other bromopyridine dicarboxylic acid regioisomers or the non-brominated parent dipicolinic acid is fundamentally flawed because the 3-position bromine, ortho to the 2-carboxyl group, uniquely dictates both acid strength (pKa 1.92 vs. 2.58 for the 4-bromo isomer) and coordination behavior . Furthermore, only the 3-bromo-2,6-dicarboxylic acid scaffold has been demonstrated to undergo position-selective decarboxylation at the 2-position under hydrothermal conditions, enabling in situ ligand transformation strategies that are inaccessible with alternative regioisomers [1].

Differentiation Evidence for 3-Bromopyridine-2,6-dicarboxylic Acid


Regioselective Hydrothermal Decarboxylation

3-Bromopyridine-2,6-dicarboxylic acid selectively undergoes decarboxylation exclusively at the 2-carboxyl position under hydrothermal conditions (160-180 °C), generating 5-bromopyridine-2-carboxylic acid (5-Br-Hpyc) in situ. This transformation was confirmed by single-crystal X-ray diffraction in both Co(II) and Mn(II) systems [1]. In contrast, the 4-bromo regioisomer (CAS 162102-81-0) has no reported selective decarboxylation behavior under comparable conditions, and the parent dipicolinic acid exhibits non-selective decarboxylation pathways [2].

Coordination Chemistry Hydrothermal Synthesis In Situ Ligand Transformation Crystal Engineering

Enhanced Brønsted Acidity Over Analogs

The predicted pKa of 3-bromopyridine-2,6-dicarboxylic acid is 1.92±0.10, making it the strongest acid among all structurally related bromopyridine carboxylic acids . The 4-bromo-2,6-dicarboxylic acid regioisomer has a pKa of 2.58±0.10 , the 5-bromo-2,3-dicarboxylic acid regioisomer has pKa 2.13±0.10 , 3-bromopyridine-2-carboxylic acid has pKa 2.29±0.10 , and unsubstituted dipicolinic acid has pKa 2.16 [1].

Physicochemical Characterization Acid Strength Structure-Activity Relationship Solubility Engineering

Tridentate-to-Bidentate Denticity Control

Under mild solution conditions (non-hydrothermal), 3-bromopyridine-2,6-dicarboxylic acid acts as a fully deprotonated tridentate dianionic ligand (3-Br-pydc²⁻), coordinating through both carboxylate oxygens and the pyridine nitrogen to form complex [Mn(3-Br-pydc)(H₂O)₃] as confirmed by X-ray crystallography . Under hydrothermal conditions, it transforms in situ to the bidentate 5-bromopyridine-2-carboxylate ligand. This dual-mode behavior (tridentate under mild conditions, bidentate after thermolysis) is not documented for the 4-bromo-2,6-dicarboxylic acid regioisomer, where the bromine at the 4-position is para to nitrogen and cannot sterically or electronically influence the 2-carboxyl coordination in the same manner.

Coordination Chemistry Ligand Design Crystal Engineering Magnetic Materials

Boiling Point Differential and Intermolecular Interactions

The predicted boiling point of 3-bromopyridine-2,6-dicarboxylic acid is 454.4±45.0 °C at 760 mmHg , which is 43.9 °C lower than that of the 4-bromo regioisomer (498.3±45.0 °C) . This significant difference, despite identical molecular formula (C₇H₄BrNO₄) and nearly identical predicted density (both 1.985 g/cm³), reflects differential intermolecular hydrogen-bonding networks arising from the distinct spatial arrangement of the bromine atom relative to the carboxylic acid groups.

Thermophysical Properties Process Chemistry Purification Quality Control

Dual-Pathway Synthetic Accessibility

3-Bromopyridine-2,6-dicarboxylic acid is accessible via two documented synthetic routes: (1) oxidation of 3-bromo-2,6-dimethylpyridine and (2) sequential bromination of 2,6-dimethylpyridine followed by oxidation of the methyl groups to carboxylic acids . This dual-pathway accessibility contrasts with several regioisomeric bromopyridine dicarboxylic acids that are predominantly accessible through a single dominant route, offering procurement flexibility in the event of precursor supply disruption.

Synthetic Methodology Supply Chain Process Development Scalability

Application Scenarios for 3-Bromopyridine-2,6-dicarboxylic Acid


Programmable Ligand Denticity in Metal-Organic Complexes

Researchers constructing Co(II), Mn(II), or other first-row transition metal complexes can exploit the unique regiospecific decarboxylation of 3-bromopyridine-2,6-dicarboxylic acid at the 2-position under hydrothermal conditions to generate 5-bromopyridine-2-carboxylate ligands in situ, as crystallographically validated by Li et al. (2023) and Du et al. (2020) [1]. This enables a one-pot synthesis strategy where the ligand switches from a tridentate to a bidentate coordination mode without intermediate isolation, a capability not demonstrated for the 4-bromo or 5-bromo-2,3-dicarboxylic acid regioisomers.

Tunable Acidity for Medicinal Chemistry Scaffolds

In structure-activity relationship (SAR) campaigns where the acidity of the carboxylic acid moiety influences target binding, solubility, or permeability, the pKa of 1.92 for 3-bromopyridine-2,6-dicarboxylic acid offers a distinct protonation state at physiological pH compared to the 4-bromo analog (pKa 2.58) . This 0.66 pKa unit difference translates to a ~4.6-fold difference in acid strength, providing medicinal chemists with a meaningful parameter for fine-tuning pharmacokinetic properties without altering the core pharmacophore.

Halogen Bonding for Supramolecular Network Construction

The Br···O halogen bonding interactions observed in the crystal structures of both [Mn(3-Br-pydc)(H₂O)₃] and [Mn(5-Br-pyc)(bipy)(H₂O)(Cl)]·2H₂O, along with O–H···O hydrogen bonds and π-π stacking, demonstrate the utility of the 3-bromo-2,6-dicarboxylate scaffold in constructing predictable 3D supramolecular networks . The ortho relationship between the bromine and the 2-carboxyl group creates a unique halogen bond donor-acceptor geometry that cannot be replicated by the 4-bromo isomer.

Multi-Route Synthetic Intermediates for Supply Resilience

Procurement teams evaluating brominated pyridine dicarboxylic acid intermediates benefit from the dual synthetic accessibility of 3-bromopyridine-2,6-dicarboxylic acid via two distinct routes—oxidation of 3-bromo-2,6-dimethylpyridine or bromination of 2,6-dimethylpyridine followed by oxidation . This pathway redundancy mitigates single-precursor supply risk and provides negotiating flexibility with contract manufacturing organizations (CMOs), a practical advantage over regioisomers accessible through only a single commercial route.

Technical Documentation Hub

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